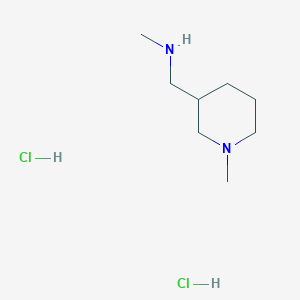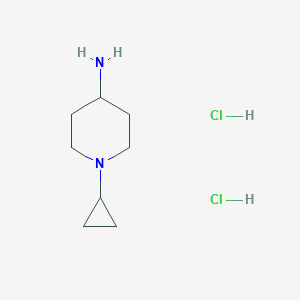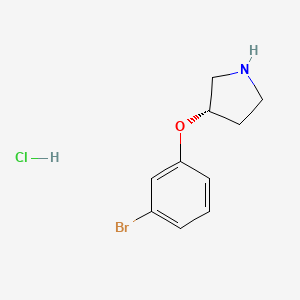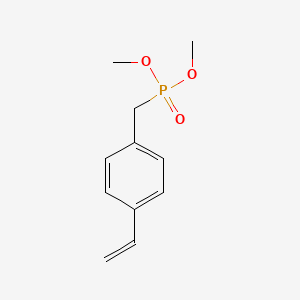
Dimethyl (4-styrylmethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-styrylmethyl)phosphonate, also known as DMSP, is an organophosphorus compound with the molecular formula C9H13O3P. It is a colorless solid that is insoluble in water, but soluble in organic solvents. DMSP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, catalysts, and other materials. DMSP is an important compound that has been widely studied due to its various applications in the scientific and industrial fields.
作用机制
Dimethyl (4-styrylmethyl)phosphonate acts as an inhibitor of enzymes in biochemical and physiological processes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. This inhibition of enzymes can lead to changes in cell metabolism and other biochemical and physiological processes.
Biochemical and Physiological Effects
Dimethyl (4-styrylmethyl)phosphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell metabolism, such as those involved in glycolysis, fatty acid oxidation, and the citric acid cycle. Dimethyl (4-styrylmethyl)phosphonate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, nucleotides, and other cellular components. In addition, Dimethyl (4-styrylmethyl)phosphonate has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, as well as enzymes involved in the synthesis of neurotransmitters.
实验室实验的优点和局限性
Dimethyl (4-styrylmethyl)phosphonate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, it is important to note that Dimethyl (4-styrylmethyl)phosphonate is toxic and can be harmful if not handled properly. It is also important to note that Dimethyl (4-styrylmethyl)phosphonate is not approved for use in humans or animals.
未来方向
There are several potential future directions for research on Dimethyl (4-styrylmethyl)phosphonate. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research on the mechanism of action of Dimethyl (4-styrylmethyl)phosphonate could lead to a better understanding of its effects on enzymes and cell metabolism. Additionally, further research into the potential toxic effects of Dimethyl (4-styrylmethyl)phosphonate could lead to improved safety protocols for its use in laboratory experiments. Finally, further research into the potential applications of Dimethyl (4-styrylmethyl)phosphonate in the synthesis of polymers, catalysts, and other materials could lead to new and innovative products.
合成方法
Dimethyl (4-styrylmethyl)phosphonate can be synthesized from dimethyl sulfate and 4-styrylmethyl alcohol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 60-70°C. The reaction is complete when the reaction mixture is neutralized with hydrochloric acid. The product is then purified by recrystallization from an aqueous solution of sodium hydroxide or potassium hydroxide.
科学研究应用
Dimethyl (4-styrylmethyl)phosphonate has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, such as polymers, catalysts, and other materials. It has also been used in the synthesis of pharmaceuticals and agrochemicals. Dimethyl (4-styrylmethyl)phosphonate has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, cell metabolism, and enzyme catalysis.
属性
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-4-10-5-7-11(8-6-10)9-15(12,13-2)14-3/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVHRFWMQZPKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=C(C=C1)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (4-styrylmethyl)phosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


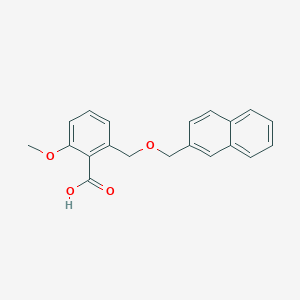


![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
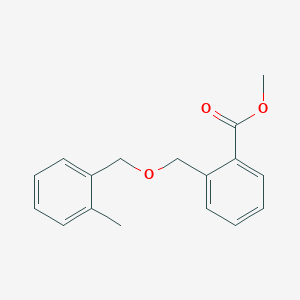
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
